molecular formula C8H9ClN2O B12993413 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine

2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine

Cat. No.: B12993413
M. Wt: 184.62 g/mol
InChI Key: BZHITCWBYOPQFA-UHFFFAOYSA-N
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Description

2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a tetrahydrofuran ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydrofuran, followed by nucleophilic substitution at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organosilanes or boronic acids.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Lactones or carboxylic acids.

    Reduction Products: Diols or alcohols.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and tetrahydrofuran substituents can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is unique due to the combination of the chloro and tetrahydrofuran substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-4-(oxolan-2-yl)pyrimidine

InChI

InChI=1S/C8H9ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2

InChI Key

BZHITCWBYOPQFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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